molecular formula C6H7N3O2 B017990 Methyl 5-aminopyrazine-2-carboxylate CAS No. 13924-94-2

Methyl 5-aminopyrazine-2-carboxylate

Cat. No. B017990
CAS RN: 13924-94-2
M. Wt: 153.14 g/mol
InChI Key: RPEZSZAVQOVHCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 5-aminopyrazine-2-carboxylate and related compounds involves various approaches, including chemical synthesis, electrochemical synthesis, and microbial synthesis. The chemical synthesis route is the most widely utilized method among these options. For example, high-yield and plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid, a closely related compound, was achieved through genetic and genome engineering of Escherichia coli, showcasing the potential for efficient synthesis routes (Bai Jin-quan, 2013); (Liuyan Gu et al., 2020).

Molecular Structure Analysis

The molecular structure of methyl 5-aminopyrazine-2-carboxylate and its derivatives has been a subject of study to understand the interaction of the compound with various reagents and in different conditions. For instance, studies on the crystal structure reveal insights into the arrangement of molecules and potential for forming complexes with metals, which is crucial for designing coordination polymers and understanding the compound's chemical behavior (N. Babu, A. Nangia, 2006).

Chemical Reactions and Properties

Methyl 5-aminopyrazine-2-carboxylate undergoes various chemical reactions, including interactions with proteins, indicating its potential as a heavy-atom derivative for proteins and as a ligand in coordination chemistry. These reactions are essential for understanding the compound's functionality and its application in the synthesis of complex molecules (M. Riley, R. Perham, 1973).

Physical Properties Analysis

The synthesis and characterization of derivatives of methyl 5-aminopyrazine-2-carboxylate, such as methyl-2-aminopyridine-4-carboxylate derivatives, contribute to our understanding of the compound's physical properties. These studies provide insights into the compound's behavior under various conditions and its potential applications based on those properties (S. Nagashree et al., 2013).

Chemical Properties Analysis

The chemical properties of methyl 5-aminopyrazine-2-carboxylate, such as its reactivity with other compounds and its role as an intermediate in synthesis processes, are crucial for its application in pharmaceuticals and materials science. For example, its interaction with iodopyridine and pyridinium ylides demonstrates its versatility in forming a variety of chemical structures, which is fundamental for the development of new materials and drugs (E. Galenko et al., 2015).

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Methyl 5-aminopyrazine-2-carboxylate is noted for its role as a significant pharmaceutical intermediate. Studies have demonstrated its utility in the synthesis of various compounds. For instance, Bai Jin-quan (2013) reviewed the progress in synthesizing 5-methylpyrazine-2-carboxylic acid, highlighting three methods: chemical synthesis, electrochemical synthesis, and microbial synthesis, with chemical synthesis being the most widespread method (Bai, 2013). Similarly, a study by E. Felder et al. (1964) demonstrated the conversion of 2-acetylaminoquinoxaline to various derivatives, including the methyl ester of 2-aminopyrazine-5-carboxylic acid (Felder, Pitre, & Grabitz, 1964).

Biocatalytic Production

Recent advancements in biocatalysis have enabled the efficient synthesis of Methyl 5-aminopyrazine-2-carboxylate. A study by Liuyan Gu et al. (2020) outlined a whole-cell biocatalytic process using Escherichia coli for synthesizing 5-methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. This process achieved high yields and substrate conversion, showcasing an environmentally friendly approach to producing this compound (Gu et al., 2020).

Chemical Properties and Structure

The chemical properties and structure of Methyl 5-aminopyrazine-2-carboxylate have also been a subject of research. A. Dobson and R. E. Gerkin (1996) analyzed the hydrogen bonding network in 3-aminopyrazine-2-carboxylic acid, providing insights into the molecular structure and stability of related compounds (Dobson & Gerkin, 1996).

Safety And Hazards

The safety information for “Methyl 5-aminopyrazine-2-carboxylate” indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 5-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEZSZAVQOVHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561413
Record name Methyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopyrazine-2-carboxylate

CAS RN

13924-94-2
Record name Methyl 5-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminopyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A large steel reaction vessel was charged with a solution of 5-fluoro-pyrazine-2-carboxylic acid methyl ester (17.45 g, 111.78 mmol) in tetrahydrofuran (200 mL). The reaction solution was cooled to 0° C. and was saturated with ammonia gas over 2–3 h. The vessel was then tightly sealed. The reaction was then mechanically agitated and allowed to warm to 25° C. overnight. The vessel was then cooled to −78° C. for 15–20 min, the vessel was carefully vented, and the contents of the vessel were diluted with diethyl ether (100 mL). The resulting precipitate was isolated via filtration, rinsed with petroleum ether (2×100 mL), and air-dried to afford 5-amino-pyrazine-2-carboxylic acid methyl ester (16.97 g, 99%) as an off-white solid: mp 229–231° C.; EI-HRMS m/e calcd for C6H7N3O2 (M+) 153.0538, found 153.0537.
[Compound]
Name
steel
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0 (± 1) mol
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reactant
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17.45 g
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reactant
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200 mL
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

Reflux a solution of 2.24 g (18.65 mmol) of 5-aminopyrazine-2-carbonitrile and 9.45 mL (74.40 mmol) of boron trifluoride etherate in 50 mL of methanol for 2 h. Concentrate the reaction mixture under reduced pressure and take up the residue obtained in 200 mL of EtOAc and 10 mL of a saturated aqueous solution of NaHCO3. Dry the organic phase over Na2SO4 and concentrate under reduced pressure. Purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc 1:1 mixture. After concentration under reduced pressure, we obtain 1.4 g of methyl 5-aminopyrazine-2-carboxylate in the form of oil.
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
saturated aqueous solution
Quantity
10 mL
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
P Trivedi, N Adhikari, SA Amin, T Jha… - European Journal of …, 2018 - Elsevier
Histone deacetylases (HDACs) have been found as a potential target for anticancer therapy. A number of HDAC inhibitors have been used pre-clinically and clinically as anticancer …
Number of citations: 44 www.sciencedirect.com
M Lemurell, J Ulander, H Emtenäs… - Journal of Medicinal …, 2019 - ACS Publications
5-Lipoxygenase (5-LO)-activating protein (FLAP) inhibitors have proven to attenuate 5-LO pathway activity and leukotriene production in human clinical trials. However, previous clinical …
Number of citations: 8 pubs.acs.org
MC Heck, CE Wagner, PH Shahani… - Journal of medicinal …, 2016 - ACS Publications
… First, aryl bromide 45 was coupled to methyl 5-aminopyrazine-2-carboxylate (58) to give methyl 5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)pyrazine-2-…
Number of citations: 20 pubs.acs.org
CE Wagner, PW Jurutka - Retinoid and Rexinoid Signaling: Methods and …, 2019 - Springer
The methods described in this chapter concern procedures for the design, synthesis, and in vitro biological evaluation of an array of potent retinoid-X-receptor (RXR) agonists employing …
Number of citations: 2 link.springer.com

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